molecular formula C12H16F3NO4 B2961120 (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2137763-16-5

(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2961120
CAS No.: 2137763-16-5
M. Wt: 295.258
InChI Key: BQIBSJZJPSLICJ-QWRGUYRKSA-N
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Description

The compound “(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid” is a bicyclic derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Key structural elements include:

  • Stereochemistry: The (1R,5S) configuration defines spatial orientation, critical for bioactivity and intermolecular interactions.
  • Substituents: A tert-butoxycarbonyl (Boc) group at position 3 enhances steric protection of the amine, while the trifluoromethyl (CF₃) group at position 5 introduces electron-withdrawing and lipophilic properties.

This compound is of interest in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to bicyclic frameworks. Its synthesis typically involves multi-step routes, including condensation, ester hydrolysis, and protective group strategies .

Properties

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBSJZJPSLICJ-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a member of the azabicyclo compound family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of the compound is C17H18F3N3O4C_{17}H_{18}F_3N_3O_4, with a molecular weight of approximately 385.34 g/mol. The structural representation includes:

  • A bicyclic framework.
  • A tert-butoxycarbonyl (Boc) protecting group.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the bicyclic structure through cyclopropanation reactions.
  • Introduction of functional groups such as the Boc group and trifluoromethyl moiety.

Recent studies have demonstrated efficient synthetic routes that yield high purity and significant yields of this compound. For instance, a palladium-catalyzed cyclopropanation reaction has been reported to produce various derivatives of 3-azabicyclo[3.1.0]hexane in high yields .

Pharmacological Profile

The biological activity of this compound has been investigated in several contexts:

  • Mu Opioid Receptor Antagonism : This compound has shown promise as a mu opioid receptor antagonist, which is crucial for developing pain management therapies without the addictive properties associated with traditional opioids .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azabicyclo compounds exhibit antimicrobial properties, potentially useful in treating bacterial infections .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Mu Opioid Receptor Studies : In animal models, compounds derived from the azabicyclo framework have been shown to effectively block mu opioid receptors, reducing pain response without causing sedation .
  • Antimicrobial Testing : Laboratory tests indicate that certain derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Mu Opioid ReceptorAntagonism leading to pain relief
AntimicrobialEffective against S. aureus
AntimicrobialEffective against E. coli

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table highlights structural analogs and their key differences:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
Target Compound C1: COOH; C3: Boc; C5: CF₃ (1R,5S) C₁₂H₁₅F₃N₂O₄ 308.25 Not provided High lipophilicity (CF₃), acid-base functionality
(1S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C1: COOH; C3: Boc (1S,5S) C₁₁H₁₇NO₄ 227.26 1931961-71-5 Lower molecular weight; lacks CF₃ group
(1R,5S,6R)-3-BOC-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C6: COOH; C3: Boc (1R,5S,6R) C₁₂H₁₇NO₄ 257.27 927679-54-7 Carboxylic acid at C6; no CF₃ group
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C2: COOH; C6: Cl₂ (1S,2S,5R) C₁₁H₁₅Cl₂NO₄ 296.14 1932796-74-1 Dichloro substitution increases steric bulk and electronegativity

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
  • Stereochemical differences (e.g., C1 vs. C6 carboxylic acid placement) alter binding affinity in enzyme inhibition assays .
Physicochemical Properties
Property Target Compound (1S,5S)-Isomer Dichloro Analog
Solubility Moderate (due to CF₃) Higher (no CF₃) Low (Cl substituents)
Storage Stable at 2–8°C (similar to ) 2–8°C Sealed, dry
Hazards Not reported H315/H319/H335 (skin/eye irritation) Likely similar to

Notes:

  • The Boc group improves stability across analogs but requires acidic conditions for deprotection .
  • CF₃ and Cl groups influence photostability and reactivity under basic conditions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclopropanation and amide coupling. For example:

  • Step 1 : Cyclopropanation of N-allyl enamine carboxylates using CuBr-mediated aerobic conditions or CuBr₂/PhIO₂ systems to form the bicyclic core .
  • Step 2 : tert-Butoxycarbonyl (Boc) protection of the amine group under standard conditions (e.g., Boc₂O, DMAP, DCM) .
  • Step 3 : Trifluoromethylation via oxidative fluorination or nucleophilic substitution.
    Purity (>97%) is achieved via silica chromatography (e.g., 0–50% EtOAc/hexanes) and confirmed by HPLC .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear chemical-resistant gloves (nitrile), full protective clothing, and P95/P1 respirators for particle filtration. Use OV/AG/P99 filters for aerosol protection .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., TFA during Boc deprotection) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Avoid drainage contamination due to potential ecotoxicity .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms bicyclic structure and stereochemistry. Key signals include cyclopropane protons (δ 1.7–2.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 97.3% AUC, tR = 20.4 min) .
  • Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 378.4 [M+H]⁺) .

Advanced Research Questions

Q. How can stereoselectivity be controlled during synthesis of its stereoisomers?

Methodological Answer:

  • Cis/Trans Isomer Control : Adjust reaction conditions (e.g., solvent polarity, temperature). For example, NaBH₃CN reduction of 3-azabicyclo[3.1.0]hex-2-enes in acetic acid yields cis-dominant products .
  • Optical Resolution : Use chiral stationary phases (CSPs) for HPLC or diastereomeric salt formation with resolving agents like tartaric acid .
  • Ab Initio Modeling : Predict stereochemical outcomes using computational tools (e.g., DFT calculations for transition-state analysis) .

Q. What strategies resolve conflicting NMR data for bicyclic structures?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by analyzing spectra at low temperatures (-40°C) .
  • COSY/NOESY : Identify through-space couplings (e.g., cyclopropane ring protons) to confirm relative stereochemistry .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track coupling constants in crowded regions .

Q. How does the bicyclic scaffold influence pharmacological activity?

Methodological Answer:

  • Protease Inhibition : The rigid bicyclic core enhances binding affinity to enzyme active sites (e.g., HCV NS3 protease inhibitors with IC₅₀ < 100 nM) .
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, improving half-life in vivo .
  • Stereochemistry-Activity Relationships : Only the (1R,5S) enantiomer exhibits analgesic activity in murine models (e.g., ED₅₀ = 10 mg/kg) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Case Study : Yields for Boc deprotection vary between 64–95% . Resolution :

  • Catalyst Loading : Higher Pd/C ratios (10% vs. 5%) improve hydrogenation efficiency .
  • Reaction Monitoring : Use in-situ FTIR to track Boc removal and optimize TFA stoichiometry .

Q. Why do some studies report conflicting cytotoxicity data?

Case Study : Some analogs show cytotoxicity at >10 µM, while others are nontoxic . Resolution :

  • Impurity Profiling : Check for residual metals (e.g., Cu from cyclopropanation) via ICP-MS .
  • Metabolite Screening : Assess reactive intermediates (e.g., epoxides) using hepatic microsomes .

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